2-Chloro-1-(4-methoxyphenyl)ethanol
Overview
Description
2-Chloro-1-(4-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11ClO2 It is a chlorinated derivative of 1-(4-methoxyphenyl)ethanol, featuring a chlorine atom attached to the carbon adjacent to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(4-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the chlorination of 1-(4-methoxyphenyl)ethanol using thionyl chloride or phosphorus trichloride. The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding chloro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 1-(4-methoxyphenyl)ethanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 2-Chloro-1-(4-methoxyphenyl)ethanone.
Reduction: 1-(4-Methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-methoxyphenyl)ethanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)ethanol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-1-phenylethanol: Similar structure but lacks the methoxy group, affecting its electronic properties.
2-Chloro-1-(4-hydroxyphenyl)ethanol: Contains a hydroxyl group instead of a methoxy group, altering its solubility and reactivity.
Uniqueness
2-Chloro-1-(4-methoxyphenyl)ethanol is unique due to the presence of both a chlorine atom and a methoxy group. This combination of functional groups provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-1-(4-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKUPFFQWYOHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511779 | |
Record name | 2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134356-70-0 | |
Record name | 2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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